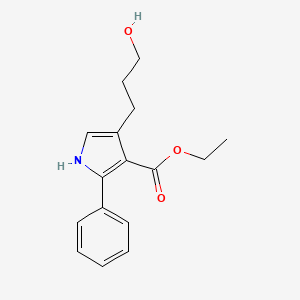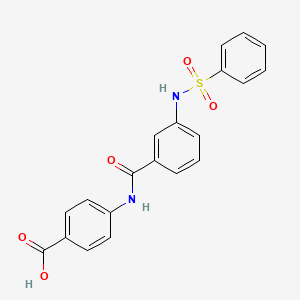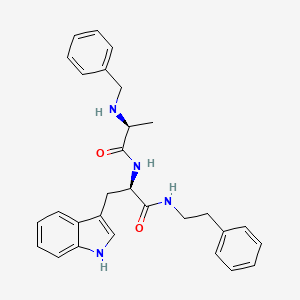![molecular formula C10H19N3O4 B12597718 2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one CAS No. 880485-23-4](/img/structure/B12597718.png)
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one is a compound known for its versatile chemical properties. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. The compound is hygroscopic, meaning it can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, with limited solubility in benzene and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an additive in the polymerization of nitrile rubber and as an oil emulsifier.
Biology: The compound is used in various biochemical assays and as a buffer in biological experiments.
Medicine: It is employed in the formulation of pharmaceuticals and as a stabilizer in medicinal preparations.
Industry: The compound is used in the production of concrete accelerators and in cyanide-free electroplating.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It also exhibits antioxidant properties, protecting against the auto-oxidation of fats and oils . The molecular pathways involved include the inhibition of oxidative stress and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure and properties, used in similar applications.
Diethanolamine: Another related compound with similar uses but different reactivity.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol stands out due to its unique combination of hydroxyl and amino groups, which confer both hydrophilic and nucleophilic properties. This makes it particularly useful in applications requiring both solubility in water and reactivity with various chemical species .
Properties
CAS No. |
880485-23-4 |
|---|---|
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one |
InChI |
InChI=1S/C6H15NO3.C4H4N2O/c8-4-1-7(2-5-9)3-6-10;7-4-1-2-5-6-3-4/h8-10H,1-6H2;1-3H,(H,5,7) |
InChI Key |
ZUOHKRWVBHYYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN=CC1=O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)


![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)




![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
